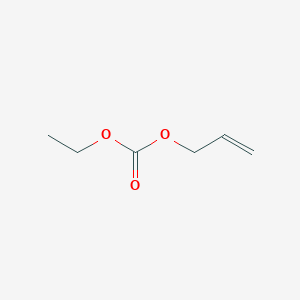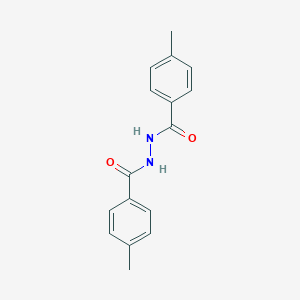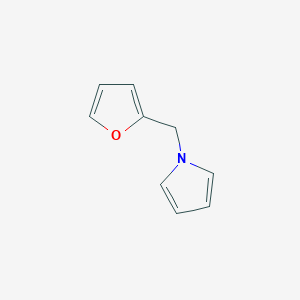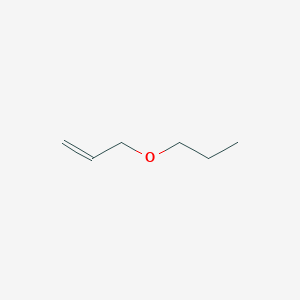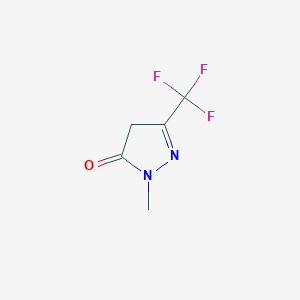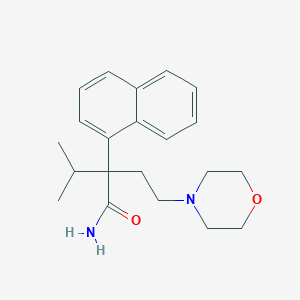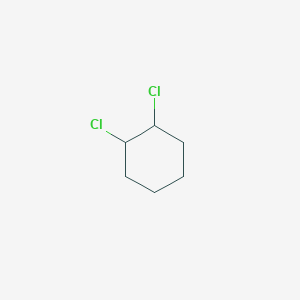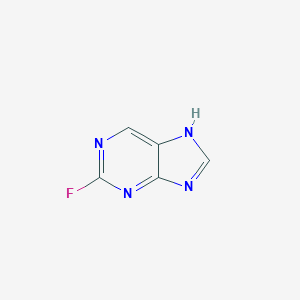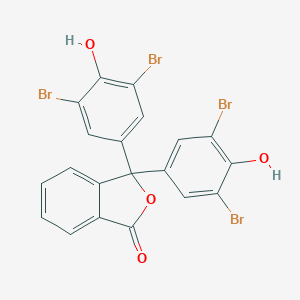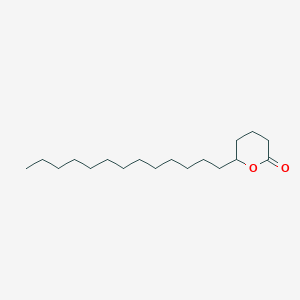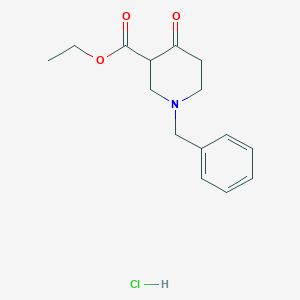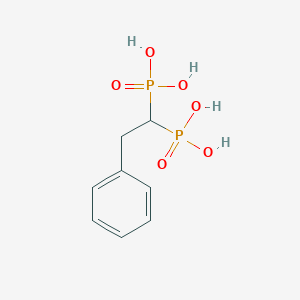
Benzylmethylenediphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylmethylenediphosphonic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a type of organophosphorus compound that contains two phosphonic acid groups attached to a benzyl group. The compound is widely used in various scientific applications, including as a chelating agent, corrosion inhibitor, and in the treatment of bone diseases.
Scientific Research Applications
Benzylmethylenediphosphonic acid has a wide range of scientific research applications. It is commonly used as a chelating agent in the treatment of bone diseases such as osteoporosis and Paget's disease. The compound has also been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. Additionally, benzylmethylenediphosphonic acid has been used as a corrosion inhibitor in the oil and gas industry.
Mechanism Of Action
The mechanism of action of benzylmethylenediphosphonic acid varies depending on the application. In the treatment of bone diseases, the compound works by binding to the surface of bone tissue and inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. In cancer treatment, benzylmethylenediphosphonic acid works by inhibiting the growth and proliferation of cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell division.
Biochemical And Physiological Effects
Benzylmethylenediphosphonic acid has several biochemical and physiological effects. In the treatment of bone diseases, the compound has been shown to increase bone density and reduce the risk of fractures. In cancer treatment, benzylmethylenediphosphonic acid has been shown to inhibit tumor growth and reduce the risk of metastasis. The compound also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Benzylmethylenediphosphonic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive, making it accessible for use in a wide range of experiments. However, benzylmethylenediphosphonic acid has some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for research on benzylmethylenediphosphonic acid. One area of research is the development of new applications for the compound, such as in the treatment of other diseases or as a catalyst in chemical reactions. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research to fully understand the mechanism of action of benzylmethylenediphosphonic acid and its potential side effects.
Conclusion:
In conclusion, benzylmethylenediphosphonic acid is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of benzylmethylenediphosphonic acid involves the reaction of benzaldehyde with phosphorous acid and formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reactants.
properties
CAS RN |
10596-19-7 |
|---|---|
Product Name |
Benzylmethylenediphosphonic acid |
Molecular Formula |
C8H12O6P2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
(2-phenyl-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
LKGJFSBVIBNBPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |
Other CAS RN |
10596-19-7 |
synonyms |
benzylmethylenediphosphonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
